4-Bromopyridine-2,6-dicarboxylic acid
Overview
Description
4-Bromopyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the pyridine ring, and a bromine atom at the 4 position. It is commonly used in organic synthesis and as an intermediate in the production of various chemical compounds .
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Action Environment
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability could be affected by factors such as temperature and atmospheric composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination: : One common method for preparing 4-Bromopyridine-2,6-dicarboxylic acid involves the bromination of pyridine-2,6-dicarboxylic acid. This reaction typically uses a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
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Acetylation and Bromination: : Another method involves the acetylation of pyridine-2,6-dicarboxylic acid to form 4-acetyl-2,6-pyridinedicarboxylic acid, followed by bromination with bromine or NBS to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 4-Bromopyridine-2,6-dicarboxylic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides .
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Coupling Reactions: : This compound can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Coupling Reactions: Reagents include aryl or alkyl boronic acids (for Suzuki coupling), stannanes (for Stille coupling), and zinc halides (for Negishi coupling).
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be 4-aminopyridine-2,6-dicarboxylic acid, 4-thiopyridine-2,6-dicarboxylic acid, or 4-alkoxypyridine-2,6-dicarboxylic acid.
Coupling Products: The major products are typically 4-arylpyridine-2,6-dicarboxylic acids or 4-alkylpyridine-2,6-dicarboxylic acids.
Scientific Research Applications
4-Bromopyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
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Biology: : This compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications .
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Medicine: : It serves as an intermediate in the synthesis of drugs and bioactive molecules, particularly those targeting specific enzymes or receptors .
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Industry: : It is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine-2,6-dicarboxylic acid: Similar in structure but with a chlorine atom instead of bromine.
4-Fluoropyridine-2,6-dicarboxylic acid: Contains a fluorine atom, leading to different chemical properties and uses.
4-Iodopyridine-2,6-dicarboxylic acid:
Uniqueness
4-Bromopyridine-2,6-dicarboxylic acid is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it particularly useful in various coupling reactions and as an intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-bromopyridine-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCWTTKJXQPITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578718 | |
Record name | 4-Bromopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162102-81-0 | |
Record name | 4-Bromopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-pyridinedicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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